N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and thiazole derivatives have shown diverse biological activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Similar compounds have been found to interact with dna bases such as guanine, thymine, adenine, and cytosine , suggesting that they may influence genetic expression and protein synthesis.
Result of Action
Similar compounds have shown significant antioxidant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the thiophene and propyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of oncology and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and agricultural chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives with different substituents, such as:
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
What sets N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-2-4-8-11(19-15-14-8)12(17)13-7-9(16)10-5-3-6-18-10/h3,5-6,9,16H,2,4,7H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQTIFCXLVBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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